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Compound of Interest

Compound Name: 1-Isopropylproline

Cat. No.: B3108393

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Isopropyl-L-proline, a derivative
of the naturally occurring amino acid L-proline. This document details its chemical identity,
spectral properties, and a representative synthetic protocol. The information is intended to
support researchers and professionals in the fields of chemical synthesis, drug discovery, and

materials science.

Chemical Identity and Properties

N-Isopropyl-L-proline, also referred to as 1-Isopropylproline, is a modified amino acid where
an isopropyl group is attached to the nitrogen atom of the proline ring. This modification can
influence the compound's steric and electronic properties, making it a subject of interest in
various chemical applications, including catalysis.

Table 1: Physicochemical Properties of N-Isopropyl-L-proline
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Property Value Source

) (2S)-1-isopropylpyrrolidine-2-
Systematic Name _ _ -
carboxylic acid

N-Isopropyl-L-proline, 1-
Common Names ) -
Isopropylproline

CAS Number 1141826-51-8 [1]
Alternative CAS 342793-00-4 [2]
Molecular Formula CsH1sNO:2 [2]
Molecular Weight 157.21 g/mol [2]
Monoisotopic Mass 157.1103 g/mol [2]

Spectral Data

The following tables summarize the predicted spectral data for N-Isopropyl-L-proline. This
information is crucial for the identification and characterization of the compound.

Table 2: Predicted *H NMR Spectral Data for N-Isopropyl-L-proline

Atom Position Chemical Shift (ppm) Multiplicity
a-CH 3.65 dd

B-CH: 1.90-2.08 m

y-CH:2 1.67-1.83 m

5-CH:2 3.02 (dt), 3.22 (ddd) m

N-CH (isopropyl) Not Available septet
C(CHs)2 (isopropyl) Not Available d

Predicted data based on related structures.[2]

Table 3: Predicted 3C NMR Spectral Data for N-Isopropyl-L-proline
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Atom Position

Chemical Shift (ppm)

COOH 169.8

a-CH 61.2

0-CH: 45.7

B-CH2 29.4

y-CH: 24.3

N-CH (isopropyl) Not Available
C(CHs)2 (isopropyl) Not Available

Predicted data based on related structures.[2]

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data Interpretation

Spectroscopic Method

Expected Characteristics

Infrared (IR)

The spectrum is expected to show more intense
and complex bands in the C-H stretching region
(~2850-3000 cm~1) compared to L-proline due
to the additional methyl groups of the isopropyl
substituent.[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) can
confirm the elemental composition.[2]
Characteristic fragmentation in tandem MS
(MS/MS) would likely involve the neutral loss of
the carboxyl group (CO2) or the entire carboxylic
acid moiety, as well as fragmentation of the

pyrrolidine ring and the isopropyl! group.[2]

Experimental Protocols

A general and efficient method for the synthesis of N-alkylated amino acids, including N-

Isopropyl-L-proline, is through the direct N-alkylation of the unprotected amino acid with an
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alcohol. This "hydrogen borrowing" methodology offers a more sustainable alternative to

traditional methods like reductive amination with aldehydes or nucleophilic substitution with
alkyl halides.[3]

Synthesis of N-Isopropyl-L-proline via Direct N-
Alkylation

This protocol is adapted from a general procedure for the N-alkylation of amino acids.[3]

Materials:

L-proline

Isopropanol (reagent and solvent)

Ruthenium-based catalyst (e.g., a Shvo catalyst or similar complex)

Inert atmosphere (Argon or Nitrogen)

Schlenk tube or similar reaction vessel

Stirring bar

Heating system (e.g., oil bath)

Procedure:

An oven-dried 20-mL Schlenk tube equipped with a magnetic stirring bar is charged with L-
proline and the ruthenium catalyst under air.

The Schlenk tube is then connected to an argon line, and a vacuum-backfill cycle is
performed three times to ensure an inert atmosphere.

Isopropanol is added to the reaction vessel under a stream of argon. In this case,
isopropanol serves as both the alkylating agent and the solvent.

The reaction mixture is heated to 90°C and stirred. The progress of the reaction can be
monitored by techniques such as TLC or LC-MS.
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e Upon completion, the reaction mixture is cooled to room temperature.

e The crude product is then purified. The purification method may involve filtration to remove
the catalyst followed by evaporation of the solvent. Further purification by recrystallization or
column chromatography may be necessary to obtain the pure N-Isopropyl-L-proline.

Diagrams and Visualizations
Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of N-Isopropyl-L-proline
via the direct N-alkylation of L-proline.

Synthesis Workflow of N-Isopropyl-L-proline
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Caption: General workflow for the synthesis of N-Isopropyl-L-proline.

Logical Relationship of Spectral Analysis

The following diagram outlines the logical flow of spectral analysis for the characterization of N-
Isopropyl-L-proline.

Spectral Analysis Workflow for N-Isopropyl-L-proline
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Caption: Logical workflow for the spectral characterization of N-Isopropyl-L-proline.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3108393?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3108393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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